molecular formula C19H12N2O3S B2569041 4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide CAS No. 361173-63-9

4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B2569041
CAS No.: 361173-63-9
M. Wt: 348.38
InChI Key: YNCBZNIAKYQWBP-UHFFFAOYSA-N
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Description

4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic hybrid compound designed for medicinal chemistry research, incorporating a chromone (4H-benzopyran-4-one) scaffold linked to a phenylthiazole moiety via a carboxamide bridge. Chromones and thiazoles are privileged structures in drug discovery, known for their wide range of biological activities. Chromone derivatives have been extensively studied for their promising effects, including acting as selective ligands for adenosine receptors . Thiazole-based compounds, on the other hand, have long been used in therapeutics and have more recently been identified as potent and selective ligands for the adenosine receptor family . The specific molecular architecture of this hybrid makes it a candidate for investigating its affinity towards these pharmaceutically relevant targets. Research on closely related chromone-thiazole hybrids has demonstrated significant potential in various biological areas. For instance, such hybrids have been explored as novel inhibitors of the α-amylase enzyme, a key target in the management of type-II diabetes . Furthermore, structural analogs have shown potent and selective inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme, which is a recognized target in inflammation and cancer research . The compound's structure also presents possibilities for packing polymorphism, a phenomenon observed in similar chromone-carboxamides where the same molecule can crystallize in different spatial arrangements (polymorphs) . The study of polymorphism is critical in pre-formulation research, as different crystal forms can significantly alter a compound's physical stability, dissolution rate, and bioavailability. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

4-oxo-N-(5-phenyl-1,3-thiazol-2-yl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c22-14-10-16(24-15-9-5-4-8-13(14)15)18(23)21-19-20-11-17(25-19)12-6-2-1-3-7-12/h1-11H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCBZNIAKYQWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the thiazole ring and the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Key structural analogs include derivatives with variations in the chromene substituents, carboxamide-linked heterocycles, and sulfonamide groups. Below is a detailed comparison:

Table 1: Comparison of 4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide with Analogues
Compound Name Chromene Substituents Carboxamide-Linked Group Key Biological Activities References
This compound None (parent chromene) 5-phenylthiazole Inferred: Potential CA inhibition due to chromene-thiazole synergy
4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) None 4-sulfamoylphenyl CA inhibition: hCA I (Ki = 5314 nM), hCA II (Ki = 45.2 nM)
6-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5b) 6-methyl 4-sulfamoylphenyl CA inhibition: hCA I (Ki = 5314 nM), hCA II (Ki = 38.7 nM)
7-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5c) 7-methyl 4-sulfamoylphenyl CA inhibition: hCA I (Ki = 2984 nM), hCA II (Ki = 22.1 nM)
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide None 4-(trifluoromethyl)benzothiazole Inferred: Enhanced lipophilicity and target affinity due to CF₃ group
6-Chloro-7-methyl-4-oxo-N-(5-allylthio-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide 6-chloro, 7-methyl 5-allylthio-1,3,4-thiadiazole Inferred: Broader bioactivity due to thiadiazole and allylthio groups

Key Research Findings

Carbonic Anhydrase Inhibition
  • Chromene-Sulfonamide Derivatives : Compounds like 5a–j (Table 1) exhibit CA inhibition, with Ki values ranging from 213.7 nM to 5314 nM against hCA I and 7.5–45.2 nM against hCA II . Substituent position critically influences activity:

    • Methyl groups at position 7 (e.g., 5c) improve hCA II inhibition (Ki = 22.1 nM) compared to position 6 (5b, Ki = 38.7 nM) .
    • Phenethyl linkers (e.g., 6e) enhance hCA I inhibition (Ki = 246.7 nM) compared to benzyl or phenyl derivatives .
  • Thiazole vs. Thiadiazole Moieties : Thiadiazole-containing analogs (e.g., 6-chloro-7-methyl-4-oxo-N-(5-allylthio-thiadiazol-2-yl)-chromene-2-carboxamide) may exhibit broader target engagement due to additional sulfur atoms and flexible substituents like allylthio .

Structure-Activity Relationship (SAR) Insights

Chromene Core Modifications :

  • Methyl/chloro substituents at positions 6 or 7 enhance CA inhibition but reduce solubility .
  • Ethyl or bulkier groups (e.g., trifluoromethyl) improve membrane permeability but may hinder target binding .

Carboxamide-Linked Groups: Sulfonamides (e.g., 5a) favor CA inhibition via zinc-binding interactions. Thiazoles/thiadiazoles (e.g., user’s compound) may target non-CA enzymes (e.g., kinases) due to heterocycle-mediated π-π stacking .

Hybrid Derivatives : Compounds combining chromene with sulfonamide-thiazole moieties (e.g., 4-oxo-N-[4-(trifluoromethyl)benzothiazol-2-yl]-chromene-2-carboxamide) balance potency and pharmacokinetic properties .

Biological Activity

4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic compound that combines chromene and thiazole moieties, making it a subject of interest in medicinal chemistry. Its unique structure suggests potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chromene core with a thiazole ring and a carboxamide group. This structural configuration is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing thiazole and chromene structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation effectively.

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell Line TestedIC50 (µg/mL)Reference
Compound 9Jurkat1.61
Compound 10A-4311.98
This compoundMCF-7TBDTBD

The structure-activity relationship (SAR) studies emphasize that the presence of specific functional groups, such as electron-donating or withdrawing groups on the phenyl ring, significantly influences the anticancer efficacy of these compounds.

Anti-inflammatory Activity

The compound has been investigated for its potential anti-inflammatory effects. Thiazole derivatives have been reported to exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 2: Inhibition of COX Enzymes by Thiazole Derivatives

Compound NameCOX Inhibition (%)Reference
Compound A70
Compound B65
This compoundTBDTBD

The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The binding affinity and interaction dynamics can be elucidated through molecular docking studies.

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of thiazole-containing compounds on various cancer cell lines, revealing that modifications to the thiazole ring enhanced cytotoxicity against breast cancer cells (MCF-7). The study found that certain substitutions increased the binding affinity to target proteins involved in cell proliferation pathways.
  • Case Study on Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of similar compounds, demonstrating significant inhibition of COX enzymes in vitro. This suggests potential therapeutic applications for conditions characterized by inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between chromene-2-carboxylic acid derivatives and functionalized thiazole amines. For example, phosphoryl oxychloride (POCl₃) is commonly used to activate carbonyl groups for nucleophilic substitution, as seen in analogous thiazole-chromene hybrid syntheses . Post-synthesis purification via silica gel column chromatography (using n-hexane/ethyl acetate gradients) ensures high purity. Confirm purity using HPLC (>95%) and characterize via FTIR (for carbonyl and amide bonds) and ¹H/¹³C NMR (to verify substituent positions) .

Q. How should researchers design initial biological activity screenings for this compound?

  • Methodology : Prioritize in vitro assays targeting pathways relevant to chromene and thiazole pharmacophores, such as kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity (gram-positive/negative bacteria, fungi). Use MTT assays for cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Q. What analytical techniques are critical for structural elucidation of intermediates and final products?

  • Methodology : Combine spectroscopic methods:

  • ¹H/¹³C NMR : Assign proton environments (e.g., chromene olefinic protons at δ 6.5–7.5 ppm, thiazole protons at δ 7.8–8.2 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
  • XRD : Resolve crystallographic ambiguity in substituent orientation, particularly for the thiazole-phenyl and chromene-keto groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across studies?

  • Methodology : Contradictions often arise from assay conditions (e.g., serum concentration, incubation time) or impurity interference. Conduct orthogonal assays (e.g., fluorescence polarization for kinase inhibition vs. Western blotting for protein expression). Re-synthesize the compound using alternative routes (e.g., microwave-assisted synthesis for higher yields) and compare batch-to-batch reproducibility .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., EGFR PDB: 1M17). Validate with MD simulations (GROMACS) to assess binding stability (>50 ns trajectories). Pair with QSAR models (e.g., CoMFA/CoMSIA) to predict modifications enhancing potency, such as substituting the phenylthiazole group with electron-withdrawing substituents .

Q. How to optimize reaction yields when scaling up synthesis?

  • Methodology : Identify rate-limiting steps (e.g., amide coupling). Use Design of Experiments (DoE) to optimize parameters:

  • Solvent : Switch from dioxane to DMF for better solubility of aromatic intermediates .
  • Catalyst : Test Pd/C or Ni catalysts for hydrogenation steps.
  • Temperature : Reflux conditions (100–120°C) improve cyclization efficiency for thiazole rings . Monitor using inline FTIR to track reaction progression.

Q. What are the best practices for evaluating metabolic stability and toxicity in preclinical studies?

  • Methodology : Use hepatic microsomal assays (human/rat) to measure metabolic half-life (t₁/₂). For toxicity, perform Ames tests (mutagenicity) and hERG channel inhibition assays (cardiotoxicity). Cross-reference with in silico tools like Derek Nexus to flag structural alerts (e.g., nitro groups, Michael acceptors) .

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